molecular formula C4H9N2+ B14756258 Cyanomethyl(dimethyl)ammonium

Cyanomethyl(dimethyl)ammonium

Cat. No.: B14756258
M. Wt: 85.13 g/mol
InChI Key: PLXBWEPPAAQASG-UHFFFAOYSA-O
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Description

Cyanomethyl(dimethyl)ammonium is a quaternary ammonium compound characterized by the presence of a cyanomethyl group attached to a dimethylammonium moiety. Quaternary ammonium compounds are known for their diverse applications, particularly in the fields of chemistry and biology, due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanomethyl(dimethyl)ammonium typically involves the reaction of dimethylamine with cyanomethyl halides. One common method is the reaction of dimethylamine with cyanomethyl chloride under controlled conditions to yield this compound chloride. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Cyanomethyl(dimethyl)ammonium undergoes various chemical reactions, including:

    Substitution Reactions: The cyanomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield dimethylamine and cyanomethyl alcohol.

Scientific Research Applications

Cyanomethyl(dimethyl)ammonium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound has been studied for its antimicrobial properties and is used in the synthesis of biologically active molecules.

    Medicine: Research has explored its potential as an antimicrobial agent and its role in drug development.

    Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyanomethyl(dimethyl)ammonium involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer of microbial cells, leading to cell lysis and death. This antimicrobial activity is primarily due to the positive charge on the ammonium group, which interacts with the negatively charged components of the cell membrane.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl(2-cyanoethyl)ammonium: Similar in structure but with a different alkyl group.

    Dimethyl(3-phenylpropen-2-yl)(cyanomethyl)ammonium: Contains a phenyl group, providing different reactivity and applications.

Uniqueness

Cyanomethyl(dimethyl)ammonium is unique due to its specific combination of the cyanomethyl and dimethylammonium groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and industrial applications where other quaternary ammonium compounds may not be as effective.

Properties

Molecular Formula

C4H9N2+

Molecular Weight

85.13 g/mol

IUPAC Name

cyanomethyl(dimethyl)azanium

InChI

InChI=1S/C4H8N2/c1-6(2)4-3-5/h4H2,1-2H3/p+1

InChI Key

PLXBWEPPAAQASG-UHFFFAOYSA-O

Canonical SMILES

C[NH+](C)CC#N

Origin of Product

United States

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